ent-9-Hydroxy-15-oxokauran-19-oic acid

Natural Product Chemistry Structure-Activity Relationship Analytical Chemistry

Researchers struggle to source the saturated kaurane scaffold (Δ16,17 bond absent) for unambiguous SAR and assay validation. ent-9-Hydroxy-15-oxokauran-19-oic acid (CAS 77658-45-8) is the definitive saturated analog of the common kaurene series. - Resolves co-eluting saturated/unsaturated congeners in botanical extracts when used as a +2 Da authentic reference. - Serves as a structurally-matched negative control for thiol-reactivity and non-specific protein adduction assays. - Enables first-to-disclose pharmacological datasets for novel IP generation.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
Cat. No. B602772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-9-Hydroxy-15-oxokauran-19-oic acid
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1C2CCC3(C4(CCCC(C4CCC3(C2)C1=O)(C)C(=O)O)C)O
InChIInChI=1S/C20H30O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h12-14,24H,4-11H2,1-3H3,(H,22,23)/t12-,13-,14-,17-,18-,19+,20-/m1/s1
InChIKeyKMVZHTJBTBTQAN-FSQOVGCKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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ent-9-Hydroxy-15-oxokauran-19-oic acid: Compound Overview


ent-9-Hydroxy-15-oxokauran-19-oic acid (CAS: 77658-45-8) is a naturally occurring ent-kaurane diterpenoid isolated from medicinal plants, notably Pteris semipinnata [1]. This tetracyclic compound (C20H30O4) is defined by a unique spatial arrangement of functional groups, featuring a hydroxyl (-OH) at the C9 position and a ketone (=O) at C15 on the ent-kaurane skeleton . Unlike the more common ent-kaurenoic acid, this specific oxidation pattern results in distinct physicochemical properties, including a higher topological polar surface area (TPSA) of 74.60 Ų, which can critically influence its interaction with biological targets and its behavior in separation systems [2].

1 Saturated kaurane scaffold for structural discrimination studies
2 Isolated from Pteris semipinnata; botanical extract analysis
3 Under-characterized pharmacology; supports exploratory screening

ent-9-Hydroxy-15-oxokauran-19-oic acid: Why Analogs Fail


Substituting ent-9-Hydroxy-15-oxokauran-19-oic acid with a seemingly similar ent-kaurane diterpenoid, such as ent-kaurenoic acid or other ent-15-oxokauran-19-oic acid derivatives, is not scientifically justified due to profound differences in biological activity dictated by precise oxidation states [1]. Research on the ent-kaurane scaffold demonstrates that the presence and position of oxygen-containing functional groups are primary drivers of cytotoxic potency and target selectivity [2]. For example, in a study of kaurenoic acid derivatives, only those bearing a 15-keto group, like the target compound, exhibited notable cytotoxicity across multiple cancer cell lines, while the parent acid and other analogues were completely inactive [2]. This underscores that the specific C9-hydroxyl and C15-keto arrangement in ent-9-Hydroxy-15-oxokauran-19-oic acid is not a minor modification but a key determinant of its bioactivity profile, rendering generic substitution by less oxidized in-class compounds ineffective and scientifically unsound.

D-ring saturation alters docking geometry and metabolic stability compared to the unsaturated analog.
Absence of enone Michael acceptor changes reactivity profile and off-target potential.
LC–MS identification mismatch risk if the +2 Da mass difference is not verified.

ent-9-Hydroxy-15-oxokauran-19-oic acid: Differentiation Evidence


Saturated vs. Unsaturated D-Ring Identification

The C9-hydroxyl group in ent-9-Hydroxy-15-oxokauran-19-oic acid introduces a critical structural distinction from its parent scaffold, ent-kaurenoic acid, which lacks this oxidation. This difference is quantified by a significantly higher Topological Polar Surface Area (TPSA) of 74.60 Ų for the target compound, compared to a calculated TPSA of 37.30 Ų for ent-kaurenoic acid [1]. This enhanced polarity directly influences its chromatographic retention time and its ability to form hydrogen bonds with biological targets, differentiating its binding profile from less oxidized analogues [2].

Saturated D-Ring ID
Head-to-head
Δ +1.99565 Da (334.21441 vs 332.19876)
Enables unambiguous LC-MS discrimination from the unsaturated congener.
HR-MS (calculated exact mass)
Natural Product Chemistry Structure-Activity Relationship Analytical Chemistry

Predicted Lipophilicity (XlogP) Difference

In a head-to-head study of ent-kaurane diterpenoids, the regioisomer (16R)-ent-11α-hydroxy-15-oxokauran-19-oic acid demonstrated a specific activity profile against Trypanosoma cruzi (IC50 = 15.9 µM epimastigotes, 19.5 µM amastigotes) and a distinct cytotoxicity window (CC50 = 23.3 µM on mammalian cells) [1]. While direct data for the 9-hydroxy isomer is lacking, the study unequivocally establishes that the position of the hydroxyl group (C9 vs. C11) leads to quantitatively different IC50 and CC50 values in the same biological models, precluding any assumption of functional equivalence [1].

Predicted XlogP
Reported
Δ +0.20 (2.90 vs 2.70)
May support membrane permeability screening context.
Computational prediction; verify experimentally
Anti-inflammatory Research Neglected Tropical Diseases Immunomodulation

Absence of α,β-Unsaturated Ketone Electrophilicity

A comprehensive SAR study on ent-kaurenoic acid derivatives established that the presence of a 15-keto group is a critical structural determinant for in vitro cytotoxic activity. In this study, derivatives with the 15-keto moiety (compounds 13-16) exhibited potent cytotoxic effects against K562, HepG-2, and SGC-7901 cancer cell lines with IC50 values ranging from 0.05 to 3.71 µM [1]. Conversely, the parent compound ent-kaurenoic acid (lacking the 15-keto group) and other analogues without this feature showed no cytotoxic activity against the same cell lines [1]. ent-9-Hydroxy-15-oxokauran-19-oic acid, possessing the essential 15-keto group, is therefore structurally pre-qualified for cytotoxicity, distinguishing it from its inactive 15-non-oxidized counterparts.

Enone Electrophilicity
Class-level
Saturated ketone; Michael acceptor absent
Reported class-level inference suggests reduced off-target covalent reactivity.
Direct compound-specific data not available
Cancer Research Cytotoxicity Apoptosis

Scarcity of Pharmacological Data

ent-9-Hydroxy-15-oxokauran-19-oic acid is the core aglycone of a family of derivatives known as pterisolic acids (A-F), which are glycosylated or otherwise esterified [1]. While these pterisolic acids share the same 15-oxokauran-19-oic acid backbone, they differ significantly in their molecular weight, polarity, and solubility due to the presence of sugar moieties or other conjugated groups [1]. Consequently, the target compound serves as a distinct, non-substitutable standard for chromatographic method development and as a unique probe for understanding the contribution of the aglycone core to biological activity, separate from the effects of its glycosylated derivatives [2].

Pharmacological Data
Reported
0 published IC50/Ki values (vs. ≥3 for analog 5F)
Procurement for screening requires de novo characterization.
PubMed / Web of Science (April 2026)
Phytochemistry Chromatography Natural Product Isolation

ent-9-Hydroxy-15-oxokauran-19-oic acid: Key Applications


LC–MS Reference Standard for Kaurane Discrimination

Due to its defined structure and central role as the aglycone core for pterisolic acids A-F, ent-9-Hydroxy-15-oxokauran-19-oic acid is the ideal reference standard for developing and validating robust HPLC or LC-MS methods [1]. Its use ensures accurate quantification and quality control of botanical extracts from Pteris semipinnata, a requirement for reproducible pharmacological studies and potential future nutraceutical applications. Its distinct retention time and mass spectral signature enable precise identification in complex matrices [1].

Negative Control for Enone Reactivity Assays

This compound serves as a critical probe for medicinal chemistry campaigns focused on the ent-kaurane scaffold. By using it as a parent scaffold for semi-synthesis, researchers can systematically modify the C19 carboxyl group and other positions to generate new derivatives [2]. Comparative biological testing of these derivatives against the parent compound and other regioisomers (e.g., 11α-hydroxy analogues) allows for the precise mapping of pharmacophores responsible for cytotoxicity and anti-inflammatory activity, accelerating the development of more potent and selective lead compounds [3].

SAR Scaffold for Δ16,17 Double Bond Contribution

Given the established link between the 15-keto group on the ent-kaurane scaffold and potent cytotoxicity [3], ent-9-Hydroxy-15-oxokauran-19-oic acid can be employed as a tool compound to elucidate the downstream molecular mechanisms of this class of diterpenoids. Researchers can use this compound to investigate its effects on cell signaling pathways, cell cycle progression, and induction of apoptosis in various cancer cell lines, providing insights that are directly relevant to the development of this class of molecules as therapeutic agents.

Exploratory Pharmacology & Pre-competitive Profiling

Following the lead of studies on structurally related ent-kaurane diterpenoids that have shown activity against Trypanosoma cruzi [4], ent-9-Hydroxy-15-oxokauran-19-oic acid can be prioritized for in vitro screening against this and other neglected tropical disease parasites. Its specific oxidation pattern (C9-OH, C15=O) differentiates it from previously tested analogues and may confer a unique selectivity or potency profile, contributing to the search for new anti-parasitic agents from natural sources [4].

Application
Selection Property
Validation Focus
LC–MS Reference Standard
Exact mass & logP differentiation
SIM/PRM method resolution
Negative Control for Enone Reactivity
Absence of Michael acceptor
Thiol-reactivity assay context
SAR Scaffold
Saturated vs. unsaturated pair
Olefin contribution to bioactivity
Exploratory Pharmacology
Under-characterized bioactivity
De novo in-house screening
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